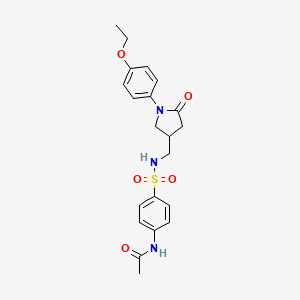
N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is an intriguing compound, combining a complex structure with significant potential for various applications in chemistry, biology, medicine, and industry. The integration of multiple functional groups such as ethoxyphenyl, oxopyrrolidine, sulfamoyl, and acetamide underscores its versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the preparation of 1-(4-ethoxyphenyl)-5-oxopyrrolidine. The process typically involves the reaction of 4-ethoxybenzaldehyde with a nitrogen-containing precursor under controlled conditions, facilitating the formation of the oxopyrrolidine ring.
Formation of the Sulfamoyl Intermediate: : This intermediate then undergoes further reaction with a suitable sulfonamide reagent, adding the sulfamoyl group through a nucleophilic substitution mechanism.
Final Acetamide Addition: : The final step involves the introduction of the acetamide group. This is usually achieved by reacting the sulfamoyl intermediate with acetyl chloride or acetic anhydride, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide may employ catalytic methods to enhance reaction efficiency and yield. Flow chemistry techniques could also be used to allow for continuous production, improving scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the pyrrolidine ring or the ethoxyphenyl group.
Reduction: : It may be reduced at the sulfamoyl or acetamide groups, leading to different product profiles.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: : Reagents like halogenating agents (chlorine, bromine) or organolithium compounds under controlled temperatures.
Major Products
Oxidative products might include hydroxylated or carboxylated derivatives.
Reduction could yield amine or alcohol derivatives.
Substitution reactions might lead to modified sulfamoyl or acetamide structures.
Applications De Recherche Scientifique
Chemistry
Catalysis: : The compound’s multiple functional groups make it an excellent candidate for catalyst design in organic synthesis.
Material Science:
Biology and Medicine
Drug Development: : Due to its pharmacophore-rich structure, it can serve as a lead compound in drug discovery, particularly for targets involving enzyme inhibition or receptor modulation.
Biological Probes: : It can be used in creating probes for studying biological pathways and interactions.
Industry
Chemical Sensors: : Its reactivity makes it suitable for developing sensors for detecting specific chemical species.
Agricultural Chemicals: : Potential use in creating new agrochemicals for pest control or plant growth regulation.
Mécanisme D'action
The mechanism of action of N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is largely defined by its ability to interact with specific molecular targets. The compound’s sulfamoyl group can form stable complexes with metals, and the pyrrolidine ring can engage in pi-stacking interactions, making it effective in enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(N-(4-methylphenyl)sulfamoyl)phenyl)acetamide: : Similar in structure, lacking the ethoxy and oxopyrrolidine groups.
N-(4-(N-(2-chlorophenyl)sulfamoyl)phenyl)acetamide:
N-(4-(N-(4-aminophenyl)sulfamoyl)phenyl)acetamide: : An amino variant, providing different biological activity profiles.
Uniqueness
N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide stands out due to the presence of the ethoxyphenyl group and the oxopyrrolidine ring, enhancing its potential for diverse applications and unique interactions in chemical and biological systems.
That should provide you with a comprehensive overview. If there's anything else you need, just let me know.
Propriétés
IUPAC Name |
N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-29-19-8-6-18(7-9-19)24-14-16(12-21(24)26)13-22-30(27,28)20-10-4-17(5-11-20)23-15(2)25/h4-11,16,22H,3,12-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSBXQRQWXHXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2748061.png)
![methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2748062.png)

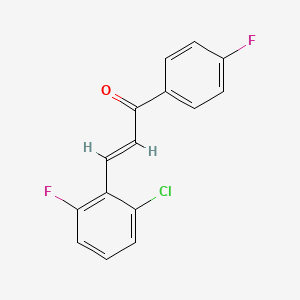
![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)
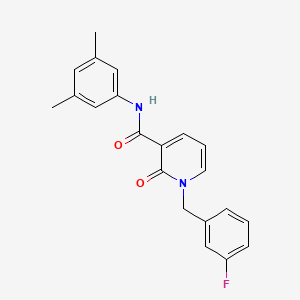
![1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2748070.png)
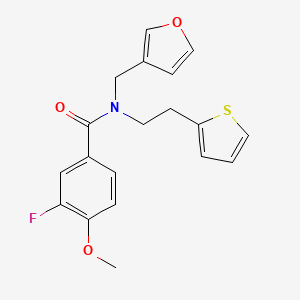
![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2748073.png)
![Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2748075.png)
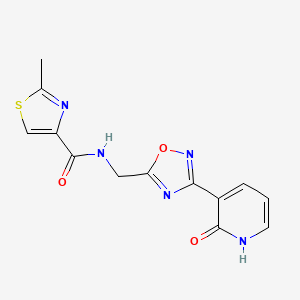
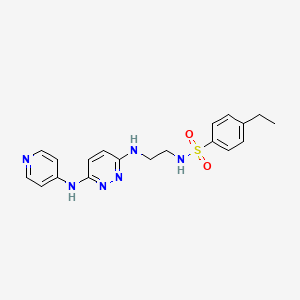
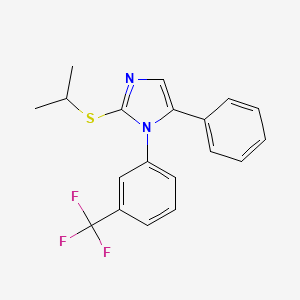
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)
